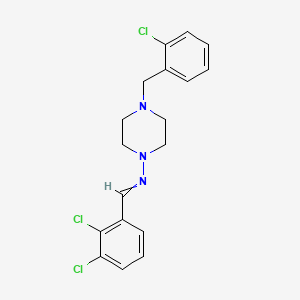![molecular formula C19H30N2O3S B6106738 N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B6106738.png)
N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide, also known as BMS-986165, is a small molecule inhibitor of Tyk2 and Jak1. It is currently being studied for its potential therapeutic applications in autoimmune diseases, such as psoriasis and lupus.
Mécanisme D'action
N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide inhibits Tyk2 and Jak1, which are members of the Janus kinase (Jak) family of enzymes. Tyk2 and Jak1 are involved in the signaling pathways of several cytokines, including IL-12, IL-23, and interferons. By inhibiting Tyk2 and Jak1, this compound prevents the activation of downstream signaling pathways, leading to the suppression of cytokine production and immune cell activation.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of cytokines, such as IL-12, IL-23, and interferons, in both in vitro and in vivo models. These cytokines are involved in the pathogenesis of autoimmune diseases, and their suppression by this compound may lead to a reduction in disease severity. This compound has also been shown to inhibit the activation of immune cells, such as T cells and B cells, which play a critical role in the development of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide is its selectivity for Tyk2 and Jak1, which reduces the risk of off-target effects. However, the selectivity of this compound may also limit its therapeutic potential, as other members of the Jak family, such as Jak2 and Jak3, are also involved in the signaling pathways of cytokines. Another limitation of this compound is its solubility, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
Future research on N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide should focus on its efficacy and safety in clinical trials for the treatment of autoimmune diseases. The potential of this compound as a combination therapy with other immunomodulatory agents should also be investigated. In addition, the development of more potent and selective inhibitors of Tyk2 and Jak1 may lead to the discovery of more effective treatments for autoimmune diseases.
Méthodes De Synthèse
The synthesis of N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide involves several steps, including the preparation of the piperidine intermediate, the introduction of the tert-butylphenyl group, and the formation of the carboxamide. The final compound is obtained through a reaction with methylsulfonyl chloride. The synthesis of this compound has been described in detail in a patent application filed by Bristol-Myers Squibb.
Applications De Recherche Scientifique
N-[1-(4-tert-butylphenyl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide has shown promising results in preclinical studies for the treatment of autoimmune diseases, such as psoriasis, lupus, and inflammatory bowel disease. In a study published in the Journal of Immunology, this compound was found to inhibit the production of cytokines, such as IL-12 and IL-23, which are involved in the pathogenesis of psoriasis. Another study published in the Journal of Autoimmunity showed that this compound reduced the severity of lupus in a mouse model by suppressing the production of autoantibodies.
Propriétés
IUPAC Name |
N-[1-(4-tert-butylphenyl)ethyl]-1-methylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3S/c1-14(15-6-8-17(9-7-15)19(2,3)4)20-18(22)16-10-12-21(13-11-16)25(5,23)24/h6-9,14,16H,10-13H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVSWWZEHYLAHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-5-nitrobenzamide](/img/structure/B6106659.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B6106663.png)
![8-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-7-(3,4-diethoxybenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B6106667.png)
![3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5,5-dimethyl-2-pentanoylcyclohex-2-en-1-one](/img/structure/B6106672.png)
![2-[(3-fluorophenoxy)methyl]-N-[1-methyl-2-(6-methyl-2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6106679.png)
![1-cyclopropyl-N-[(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6106686.png)
![1-(2-{[4-(2-methoxyethoxy)-1-piperidinyl]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6106690.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B6106693.png)


![6-cyclopropyl-3-methyl-N-(2-phenylethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6106712.png)
![N-(2-methoxyethyl)-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6106734.png)

![7-(2-cyclohexylethyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6106759.png)